4-chloro-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-CHLORO-N’~3~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorinated phenyl group, and a fluorinated phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’~3~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 4-chlorophenylhydrazine with 4-fluorobenzaldehyde, followed by cyclization with methylhydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N’~3~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
4-CHLORO-N’~3~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N’~3~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N’~3~-[(E)-1-(3-CHLOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- 4-CHLORO-N’~3~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- 4-CHLORO-N’~3~-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Uniqueness
The uniqueness of 4-CHLORO-N’~3~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chlorine and fluorine atoms in the phenyl rings enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C13H12ClFN4O |
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Molecular Weight |
294.71 g/mol |
IUPAC Name |
4-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12ClFN4O/c1-8(9-3-5-10(15)6-4-9)16-17-13(20)12-11(14)7-19(2)18-12/h3-7H,1-2H3,(H,17,20)/b16-8+ |
InChI Key |
CLYPHQMVPAPYQI-LZYBPNLTSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NN(C=C1Cl)C)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)C1=NN(C=C1Cl)C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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